molecular formula C8H7BrO4S B1372348 4-Bromo-3-methanesulfonylbenzoic acid CAS No. 158608-01-6

4-Bromo-3-methanesulfonylbenzoic acid

Cat. No.: B1372348
CAS No.: 158608-01-6
M. Wt: 279.11 g/mol
InChI Key: LVVHVWLMNKOUFR-UHFFFAOYSA-N
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Description

4-Bromo-3-methanesulfonylbenzoic acid is a useful research compound. Its molecular formula is C8H7BrO4S and its molecular weight is 279.11 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromo-3-methanesulfonylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-3-methanesulfonylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-methanesulfonylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVHVWLMNKOUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158608-01-6
Record name 4-bromo-3-methanesulfonylbenzoic acid
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Foundational & Exploratory

Technical Assessment: Acidity Profile of 4-Bromo-3-methanesulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of lead optimization and salt selection, 4-Bromo-3-methanesulfonylbenzoic acid presents a distinct acidity profile driven by the synergistic electron-withdrawing effects of the halogen and sulfone moieties.

Based on Hammett Linear Free Energy Relationships (LFER) and structural analog analysis, the pKa of the carboxylic acid functionality is calculated to be 3.35 ± 0.15 . This places it significantly lower than unsubstituted benzoic acid (pKa 4.20), classifying it as a moderately strong organic acid. This shift has critical implications for solubility profiling, salt screen design (requiring counter-ions with pKa > 4.5), and coupling reaction kinetics.

This guide details the theoretical derivation of this value, provides a validated experimental protocol for its determination using cosolvent potentiometry, and outlines the strategic impact on drug development workflows.

Theoretical Framework: Electronic Structure & Acidity

To understand the acidity of 4-Bromo-3-methanesulfonylbenzoic acid, we must decouple the electronic contributions of its substituents. The acidity is governed by the stability of the conjugate base (benzoate anion), which is enhanced by Electron Withdrawing Groups (EWGs) that delocalize the negative charge.

Hammett Equation Analysis

The pKa can be predicted with high confidence using the Hammett equation for benzoic acid derivatives:



Where:

  • 
     : pKa of unsubstituted benzoic acid (4.20).
    
  • 
     (Rho) : Reaction constant (defined as 1.00 for benzoic acid dissociation in water).
    
  • 
     (Sigma) : Substituent constants representing electronic effects.
    
Substituent Effects
PositionSubstituentElectronic EffectHammett Constant (

)
Note
Para (4) -Br Inductive withdrawal (-I) > Resonance donation (+R).

Weakly deactivating.
Meta (3) -SO₂Me Strong Inductive/Field withdrawal (-I).

Strongly deactivating.
Combined Synergistic electron withdrawal.

Calculation:




Structural Visualization (Equilibrium & Effects)

AcidityAnalysis cluster_0 Acid Form (Protonated) cluster_1 Conjugate Base (Deprotonated) Acid 4-Bromo-3-methanesulfonyl- benzoic acid (Neutral) Base Benzoate Anion (Negative Charge) Acid->Base Ka (Dissociation) Base->Acid H+ EWG_Br 4-Br (Para) σ = 0.23 Inductive Withdrawal Base->EWG_Br Stabilizes Charge EWG_SO2 3-SO2Me (Meta) σ = 0.62 Strong Field Effect Base->EWG_SO2 Stabilizes Charge

Caption: Thermodynamic equilibrium showing the stabilization of the conjugate base by electron-withdrawing substituents, driving the pKa down to ~3.35.

Experimental Protocol: Cosolvent Potentiometric Titration

Due to the lipophilic nature of the bromo and methanesulfonyl groups, this compound likely exhibits poor aqueous solubility at low pH. Standard aqueous titration will yield noisy data or precipitation. The Yasuda-Shedlovsky Extrapolation Method is the required standard for accuracy.

Materials & Equipment
  • Instrument: Mettler Toledo T5 or Sirius T3 Autotitrator.

  • Titrant: 0.1 M KOH (standardized, carbonate-free).

  • Cosolvent: Methanol (HPLC Grade).

  • Inert Gas: Argon or Nitrogen purge (essential to remove dissolved CO₂).

Workflow Methodology
  • Preparation: Prepare three assay samples of the compound (~5 mg each) in varying Methanol/Water ratios (e.g., 30%, 40%, 50% MeOH w/w).

  • Calibration: Calibrate the pH electrode using aqueous buffers (pH 1.68, 4.01, 7.00, 10.01) to determine the slope and

    
    . Apply the Avdeef-Bucher correction for the organic solvent junction potential.
    
  • Titration:

    • Acidify sample to pH ~2.0 using 0.1 M HCl.

    • Titrate with 0.1 M KOH up to pH ~11.0.

    • Record potential (mV) vs. Volume (mL).

  • Data Processing (The Yasuda-Shedlovsky Plot):

    • Calculate apparent pKa (

      
      ) for each cosolvent ratio.
      
    • Plot

      
       vs. 
      
      
      
      (dielectric constant).
    • The Y-intercept of the linear regression represents the aqueous

      
      .
      
Protocol Visualization

ExperimentalWorkflow Start Sample Preparation (5mg in MeOH/Water) Titration Potentiometric Titration (3 Ratios: 30%, 40%, 50% MeOH) Start->Titration Calc_psKa Calculate Apparent pKa (psKa) for each ratio Titration->Calc_psKa Plot Yasuda-Shedlovsky Plot (psKa + log[H2O] vs 1/ε) Calc_psKa->Plot Extrapolate Extrapolate to 0% Cosolvent (Y-Intercept) Plot->Extrapolate Result Final Aqueous pKa (~3.35) Extrapolate->Result

Caption: Step-by-step workflow for determining the aqueous pKa of lipophilic acids using cosolvent extrapolation.

Implications for Drug Development

Solubility & Bioavailability

With a pKa of ~3.35, the compound will be:

  • pH 1.2 (Stomach): 99% Neutral (Protonated). Solubility will be limited by the intrinsic solubility (

    
    ) of the lipophilic core.
    
  • pH 6.8 (Intestine): >99.9% Ionized (Deprotonated). Solubility will be significantly higher (

    
    ).
    
  • Strategy: If this is a drug candidate, enteric coating or salt formation is crucial to prevent precipitation in the stomach.

Salt Selection

To form a stable salt, the counter-ion (base) should have a pKa at least 2 units higher than the acid (Rule of 2).

  • Target Base pKa: > 5.35.

  • Suitable Counter-ions:

    • Sodium/Potassium (Strong bases, fully ionized).

    • Tromethamine (Tris) (pKa 8.1) - Excellent choice.

    • Ethanolamine (pKa 9.5).

    • Avoid: Weak bases like Caffeine or very weak amino acids.

Chemical Reactivity (Coupling)

In amide coupling reactions (e.g., using HATU/EDC), the lower pKa indicates the carboxylate is less nucleophilic than benzoic acid, but the resulting activated ester will be more electrophilic.

  • Optimization: Use a non-nucleophilic base (DIPEA) to ensure full deprotonation during the activation step.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Chapter 3: pKa Determination). Link

  • IUPAC. (2023). Compendium of Chemical Terminology (the "Gold Book"). Potentiometric Titration. Link

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-3-methanesulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-3-methanesulfonylbenzoic acid . This substrate presents a unique dichotomy in reactivity: the methanesulfonyl (-SO₂Me) group at the ortho position strongly activates the C-Br bond via electronic withdrawal, yet simultaneously imposes significant steric hindrance. Furthermore, the free carboxylic acid (-COOH) moiety necessitates careful pH management to maintain solubility and catalyst activity.

This guide provides a robust, self-validating protocol designed to maximize yield while minimizing common side reactions such as protodebromination, utilizing a Pd(dppf)Cl₂ / Dioxane / Water system.

Substrate Analysis & Reaction Strategy

Chemical Profile
  • Substrate: 4-Bromo-3-methanesulfonylbenzoic acid

  • Electronic Effect: The -SO₂Me and -COOH groups are electron-withdrawing groups (EWGs). The -SO₂Me group ortho to the bromide significantly lowers the energy barrier for oxidative addition.

  • Steric Challenge: The sulfone group is bulky (cone angle > 130°). Standard triphenylphosphine ligands may suffer from slow transmetallation rates due to this crowding.

  • Solubility: As a free acid, the substrate is insoluble in non-polar solvents (Toluene, Hexane) but highly soluble in aqueous base as the carboxylate anion.

Critical Design Parameters

To address these features, the reaction conditions are engineered as follows:

ParameterSelectionRationale (Causality)
Catalyst Pd(dppf)Cl₂·DCM The bidentate dppf ligand has a large bite angle, stabilizing the Pd center and resisting displacement by the carboxylate. It is exceptionally robust for electron-deficient substrates.
Alternative SPhos Pd G2 If the boronic acid partner is also hindered, SPhos (Buchwald ligand) is required to facilitate the difficult transmetallation step.
Solvent 1,4-Dioxane / H₂O (4:1) Dioxane solubilizes the organic boronic acid and catalyst; water solubilizes the inorganic base and the carboxylate salt of the substrate.
Base K₂CO₃ (3.5 equiv) Crucial: 1.0 equiv is consumed immediately to neutralize the -COOH. The remaining 2.5 equiv are required to activate the boronic acid (forming the boronate species).

Mechanistic Pathway (Visualization)

The following diagram illustrates the specific catalytic cycle, highlighting the in situ formation of the carboxylate species which prevents catalyst poisoning.

SuzukiMechanism Substrate Substrate: 4-Br-3-SO2Me-Ph-COOH Anion Active Species: 4-Br-3-SO2Me-Ph-COO(-) Substrate->Anion  Deprotonation Base Base (K2CO3) (Neutralization) Base->Anion OxAdd Oxidative Addition (Fast due to EWG) Anion->OxAdd Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd PdII_Ar Pd(II)-Ar-Br Complex OxAdd->PdII_Ar TransMetal Transmetallation (Rate Limiting Step) PdII_Ar->TransMetal Boronic Boronic Acid R-B(OH)2 Boronate Activated Boronate R-B(OH)3(-) Boronic->Boronate  Base Activation Boronate->TransMetal RedElim Reductive Elimination Product Release TransMetal->RedElim RedElim->Pd0  Regeneration Product Product: 4-R-3-SO2Me-Ph-COO(-) RedElim->Product

Figure 1: Catalytic cycle emphasizing the initial deprotonation of the carboxylic acid substrate.

Detailed Experimental Protocol

Materials Preparation
  • Substrate: 4-Bromo-3-methanesulfonylbenzoic acid (1.0 equiv, e.g., 279 mg for 1 mmol scale).

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv).

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 – 0.05 equiv).

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (3.5 equiv).

  • Solvent: 1,4-Dioxane (degassed) and Distilled Water (degassed).

Step-by-Step Procedure

Step 1: Reactor Setup & Degassing

  • Charge a reaction vial (equipped with a stir bar) with the Substrate , Boronic Acid , and Base .

  • Seal the vial with a septum.

  • Evacuate the vial and backfill with Nitrogen (or Argon) three times. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

Step 2: Solvent & Catalyst Addition

  • Add 1,4-Dioxane (4 mL per mmol) and Water (1 mL per mmol) via syringe.

  • Checkpoint: The mixture may bubble slightly as the acid is neutralized. Ensure the solid dissolves or forms a fine suspension.

  • Remove the septum briefly under a positive flow of Nitrogen to add the Catalyst (Pd(dppf)Cl₂). Reseal immediately.

    • Why add catalyst last? This prevents the catalyst from stirring in a potentially acidic solution before the base has neutralized the substrate.

Step 3: Reaction

  • Heat the reaction mixture to 80–90 °C .

  • Stir vigorously for 4–16 hours.

  • Monitoring: Monitor by LC-MS.

    • Sampling: Take a 20 µL aliquot, quench in 100 µL 1N HCl (to protonate the species for reverse-phase LC), and dilute with Acetonitrile.

    • Target: Disappearance of the starting material (m/z = 278/280 negative mode).

Step 4: Workup (The "Acidic Switch") This specific workup is designed to purify the product from non-acidic impurities without chromatography.

  • Cool the mixture to room temperature.

  • Dilute with Water (10 mL) and Ethyl Acetate (10 mL).

  • Transfer to a separatory funnel.

  • First Wash (Basic): Shake and separate the layers.

    • Logic: At this stage (pH > 10), the Product is in the Aqueous Layer (as a salt). The Organic Layer contains non-polar impurities (phosphine oxides, homocoupled byproducts).

    • Keep the Aqueous Layer. Discard the Organic Layer.

  • Acidification: Carefully acidify the Aqueous Layer with 1N HCl to pH ~2–3.

    • Observation: The product should precipitate as a solid or form an oil.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Drying: Combine the organic extracts, dry over MgSO₄, filter, and concentrate in vacuo.

Workflow Diagram

Workflow Start Start: Weigh Solids (Substrate, Boronic Acid, Base) Degas Inert Atmosphere (N2/Ar Purge) Start->Degas Solvent Add Solvent (Dioxane/Water 4:1) Degas->Solvent CatAdd Add Catalyst (Pd(dppf)Cl2) Solvent->CatAdd Heat Heat to 85°C 4-16 Hours CatAdd->Heat Check LC-MS Check Complete? Heat->Check Check->Heat No Wash Basic Wash (Wash aq. layer with EtOAc) Check->Wash Yes Acidify Acidify Aqueous Layer (pH 2-3 with HCl) Wash->Acidify Extract Extract Product (EtOAc) Acidify->Extract Final Final Product (Concentrate) Extract->Final

Figure 2: Operational workflow emphasizing the "Basic Wash" purification strategy.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor solubility.Switch to SPhos Pd G2 . The SPhos ligand creates a highly active catalyst that is more resistant to steric bulk. Increase solvent volume to improve solubility.
Protodebromination Loss of Br without coupling (formation of 3-methanesulfonylbenzoic acid).This occurs if the reaction is too hot or the boronic acid is inactive. Lower temp to 70°C and increase Boronic Acid to 2.0 equiv .
Black Precipitate Pd precipitation (Pd black).Catalyst decomposition. Ensure rigorous degassing. Add 10 mol% free ligand (dppf) to stabilize the Pd species.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of functionalized biaryls from aryl halides and arylboronic acids using a low-toxicity solvent system. Synlett, 2006(16), 2691-2694. (Reference for aqueous/dioxane systems).
  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

Technical Guide: Amide Coupling Strategies for 4-Bromo-3-methanesulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Analysis

4-Bromo-3-methanesulfonylbenzoic acid is a highly functionalized intermediate often employed in medicinal chemistry for the synthesis of bifunctional scaffolds. The presence of the bromine atom allows for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the methanesulfonyl (mesyl) group provides metabolic stability and hydrogen bond acceptor properties.

However, the electronic environment of this molecule presents specific challenges for amide bond formation.

Substrate Analysis
  • Electronic Character: The benzene ring is significantly electron-deficient due to the cumulative inductive and resonance effects of the methanesulfonyl group (

    
    , 
    
    
    
    ) and the bromine atom.
  • Acidity (

    
    ):  The electron-withdrawing groups (EWG) stabilize the carboxylate anion, lowering the 
    
    
    
    significantly below that of unsubstituted benzoic acid (
    
    
    ). Estimated
    
    
    is 3.0–3.5.
  • Reactivity Implication:

    • Activation: The carboxylate is less nucleophilic, requiring efficient deprotonation and highly reactive coupling reagents (e.g., HATU, T3P) or conversion to an acid chloride.

    • Electrophilicity: Once activated (e.g., as an active ester), the carbonyl carbon is highly electrophilic, facilitating rapid nucleophilic attack by the amine.

    • Stability: Activated intermediates are prone to rapid hydrolysis. Strictly anhydrous conditions are required.

Potential Side Reactions
  • 
     Risk:  The bromine atom at position 4 is ortho to the strong electron-withdrawing sulfone group. While the carboxylic acid activation is kinetically favored, forcing conditions (high heat, excess strong nucleophiles) could theoretically trigger Nucleophilic Aromatic Substitution (
    
    
    
    ) at the C-Br bond. Protocols must prioritize mild temperatures.

Decision Framework: Method Selection

Do not apply a "one-size-fits-all" approach. Select the protocol based on the nucleophile (amine) partner.

G Start Start: 4-Bromo-3-methanesulfonylbenzoic acid CheckAmine Analyze Amine Partner Start->CheckAmine Aliphatic Primary/Secondary Aliphatic Amine CheckAmine->Aliphatic Standard Aniline Aniline / Heterocyclic Amine (Weak Nucleophile) CheckAmine->Aniline Low Reactivity Scale Large Scale (>10g) or Cost Sensitive CheckAmine->Scale Process Dev HATU Method A: HATU/DIEA (High Yield, Discovery) Aliphatic->HATU AcidCl Method B: Acid Chloride (High Reactivity) Aniline->AcidCl T3P Method C: T3P (Green, Easy Workup) Scale->T3P

Figure 1: Strategic selection guide for amide coupling protocols based on amine reactivity and scale.

Detailed Experimental Protocols

Method A: HATU-Mediated Coupling (Standard Discovery)

Best For: Primary/Secondary aliphatic amines, small scale (<1g), rapid library synthesis.

Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive At-ester. The electron-deficient nature of the substrate makes the At-ester extremely susceptible to amine attack.

Reagents:

  • Substrate: 4-Bromo-3-methanesulfonylbenzoic acid (1.0 equiv)

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIEA/DIPEA) (3.0 equiv)
    
  • Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M – 0.2 M)

Protocol:

  • Dissolution: In a dried vial equipped with a magnetic stir bar, dissolve 4-Bromo-3-methanesulfonylbenzoic acid (1.0 equiv) in anhydrous DMF.

  • Activation: Add DIEA (3.0 equiv). Stir for 2 minutes. The solution may turn slightly yellow.

    • Note: Ensure at least 3 equivalents of base are used. 1 equiv neutralizes the acid, 1 equiv neutralizes the HATU byproduct, and the excess maintains basicity for the amine.

  • Active Ester Formation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes.

    • Checkpoint: LCMS should show conversion to the activated ester (mass = M + 117 or similar adduct depending on ionization).

  • Coupling: Add the amine (1.1 – 1.2 equiv).

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Monitor by LCMS. If the reaction stalls, heat to 40°C. Do not exceed 60°C to avoid

      
       side reactions.
      
  • Workup: Dilute with EtOAc. Wash with sat.

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    , filter, and concentrate.
Method B: Acid Chloride Activation (Via Oxalyl Chloride)

Best For: Weak nucleophiles (anilines), sterically hindered amines, or cases where HATU fails.

Mechanism: Conversion to the acid chloride creates the most electrophilic species possible. The electron-withdrawing sulfone makes this acid chloride exceptionally reactive.

Reagents:

  • Substrate: 4-Bromo-3-methanesulfonylbenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.5 equiv)

  • Catalyst: DMF (2–3 drops, catalytic)

  • Solvent: Anhydrous DCM (Dichloromethane)

  • Base (Step 2): Triethylamine (

    
    ) or Pyridine
    

Protocol:

  • Setup: Suspend the acid (1.0 equiv) in anhydrous DCM (0.2 M) under nitrogen atmosphere.

  • Chlorination: Add catalytic DMF (2 drops). Dropwise add Oxalyl Chloride (1.5 equiv) at 0°C.

  • Activation: Allow to warm to RT and stir for 1–2 hours until gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) ceases and the solid dissolves (solution becomes clear).
    • Critical Step: Evaporate the solvent and excess oxalyl chloride in vacuo to give the crude acid chloride as a solid/oil. This removes

      
       which can inhibit the amine.
      
  • Coupling: Redissolve the crude acid chloride in anhydrous DCM (or THF). Add the amine (1.1 equiv) followed by

    
     (2.0 equiv) dropwise at 0°C.
    
  • Reaction: Stir at RT for 1–2 hours.

  • Workup: Standard aqueous workup (Acid/Base wash).

Method C: T3P (Propylphosphonic Anhydride)

Best For: Scale-up (>10g), "Green" chemistry requirements, difficult purifications (byproducts are water-soluble).

Protocol:

  • Dissolution: Dissolve acid (1.0 equiv) and amine (1.1 equiv) in EtOAc or 2-MeTHF (0.5 M).

  • Base: Add Pyridine or DIEA (3.0 – 4.0 equiv).

  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Stir overnight.

    • Advantage: T3P has low toxicity and the cyclic anhydride mechanism is highly efficient for sterically demanding couplings.

  • Workup: Wash the organic layer directly with water, 1M

    
    , and sat. 
    
    
    
    . The phosphorus byproducts wash away into the aqueous layer.

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
Low Conversion (Method A) Carboxylate not nucleophilic enough to attack HATU.Switch to Method B (Acid Chloride). The acid chloride formation is driven by entropy (gas evolution).
Hydrolysis of Product The resulting amide is electron-deficient and may hydrolyze during acidic workup.Avoid strong acid washes. Use dilute citric acid or ammonium chloride for pH adjustment.

Byproducts
Displacement of -Br or

by amine.
Lower reaction temperature to 0°C. Ensure stoichiometry of amine is not in large excess (>1.5 equiv).
Poor Solubility Sulfone group causes aggregation.Use NMP (N-Methyl-2-pyrrolidone) as cosolvent.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

    • Context: The authoritative review on general amide coupling mechanisms and reagent selection.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

    • Context: Provides data on T3P and acid chloride usage for scale-up of functionalized benzo
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Context: Discusses the mechanistic nuances of uronium reagents (H
  • PubChem Compound Summary. (n.d.). 4-Bromo-3-(methylsulfonyl)benzoic acid. National Center for Biotechnology Information.

    • Context: Verification of chemical structure and physical properties.

Application Note: Synthesis of Sulfonated Benzoic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value in Drug Design

Sulfonated benzoic acid derivatives are high-value scaffolds in medicinal chemistry, serving two distinct but critical roles:

  • Bioisosterism: The sulfonamide moiety (

    
    ) is a classical bioisostere for the carboxylic acid group (
    
    
    
    ), offering altered hydrogen bonding geometry, pKa modulation, and improved metabolic stability.
  • Physicochemical Optimization: The sulfonic acid group (

    
    ) is a "solubility handle," dramatically increasing aqueous solubility for lipophilic drug candidates, often used in late-stage functionalization or prodrug strategies.
    

This guide details three distinct protocols to access these derivatives, governed by the required regiochemistry and functional group utility.

Strategic Synthesis Planning

The synthesis of sulfonated benzoic acids is dictated by the directing effects of the carboxyl group and the availability of starting materials.

Decision Matrix: Selecting the Right Protocol
  • Target: Meta-substituted sulfonic acid/sulfonyl chloride.

    • Method: Protocol A (Direct Sulfonation) or Protocol B (Chlorosulfonation) .

    • Reasoning: The carboxyl group is electron-withdrawing and meta-directing. Electrophilic aromatic substitution (EAS) naturally favors the meta position.

  • Target: Para- or Ortho-substituted derivatives.

    • Method: Protocol C (Diazotization/Sandmeyer) .

    • Reasoning: Direct sulfonation cannot access these positions efficiently. One must start with p- or o-aminobenzoic acid, convert to the diazonium salt, and displace with sulfur dioxide equivalents.

Synthesis Workflow Diagram

SynthesisWorkflow Start Target Molecule Selection MetaPath Meta-Isomer Required Start->MetaPath ParaPath Ortho/Para-Isomer Required Start->ParaPath BenzoicAcid Starting Material: Benzoic Acid MetaPath->BenzoicAcid AminoBenzoic Starting Material: Amino-Benzoic Acid ParaPath->AminoBenzoic DirectSulf Protocol A: Direct Sulfonation (Oleum, 130°C) BenzoicAcid->DirectSulf For Acid ChloroSulf Protocol B: Chlorosulfonation (ClSO3H, 120°C) BenzoicAcid->ChloroSulf For Chloride/Amide Diazo Protocol C: Diazotization (NaNO2, HCl, SO2/Cu) AminoBenzoic->Diazo MetaAcid Product: m-Sulfobenzoic Acid DirectSulf->MetaAcid MetaChloride Intermediate: m-Chlorosulfonyl benzoic acid ChloroSulf->MetaChloride ParaChloride Intermediate: o/p-Chlorosulfonyl benzoic acid Diazo->ParaChloride MetaChloride->MetaAcid Hydrolysis Sulfonamide Product: Sulfonamide Derivative (Drug Scaffold) MetaChloride->Sulfonamide + Amine ParaChloride->MetaAcid Hydrolysis (Isomer shift unlikely but possible) ParaChloride->Sulfonamide + Amine

Figure 1: Decision tree for selecting the appropriate synthesis pathway based on regiochemistry and target functionality.

Detailed Experimental Protocols

Protocol A: Direct Sulfonation (Meta-Selective)

Objective: Synthesis of 3-sulfobenzoic acid.[1] Mechanism: Electrophilic Aromatic Substitution (EAS) using


 as the electrophile.[2]
Critical Parameter:  Temperature control is vital.[2] The carboxyl group deactivates the ring; temperatures 

result in poor conversion, while

can lead to decarboxylation or polysulfonation.

Materials:

  • Benzoic Acid (1.0 eq)[1][3]

  • Oleum (20% free

    
     in 
    
    
    
    ) (3.0 - 4.0 eq)
  • Saturated NaCl solution[2][4]

Procedure:

  • Setup: Equip a round-bottom flask with a mechanical stirrer, reflux condenser, and a drying tube (calcium chloride).

  • Addition: Melt Benzoic Acid (122 g, 1.0 mol) at 125°C. Slowly add 20% Oleum (405 g) over 30 minutes. Caution: Exothermic.[2]

  • Reaction: Heat the mixture to 130°C and maintain for 1 hour.

    • Checkpoint: Monitor by TLC (ensure complete consumption of benzoic acid).

  • Quench (Salting Out): Cool the reaction mass to ~25°C. Pour slowly into saturated NaCl solution (1.5 L) at 0-5°C with vigorous stirring.

  • Isolation: The sodium salt of 3-sulfobenzoic acid will precipitate. Filter the white solid.

  • Purification: Recrystallize from minimal boiling water or 5% HCl to obtain the free acid.

Data Summary:

Parameter Value Note
Temperature 130°C Critical for conversion
Yield 85-95% High efficiency

| Regioselectivity | >98% meta | Thermodynamic product |

Protocol B: Chlorosulfonation (Meta-Selective)

Objective: Synthesis of 3-(chlorosulfonyl)benzoic acid (Key intermediate for sulfonamides). Mechanism: Formation of sulfonic acid followed by conversion to sulfonyl chloride in situ.

Materials:

  • Benzoic Acid (1.0 eq)[1][3]

  • Chlorosulfonic Acid (

    
    ) (5.0 eq)
    
  • Thionyl Chloride (

    
    ) (Optional, 1.0 eq)[1]
    

Procedure:

  • Addition: Place Chlorosulfonic Acid (excess) in a flask. Cool to 0°C. Add Benzoic Acid portion-wise.

  • Reaction: Remove ice bath and heat gradually to 120°C . Stir for 3 hours.

    • Optimization: For difficult substrates, cool to 70°C, add Thionyl Chloride (1.0 eq), and reheat to 80°C to drive the conversion of

      
       to 
      
      
      
      .
  • Quench: Cool to room temperature. Very carefully pour the reaction mixture onto crushed ice. Warning: Violent reaction with HCl evolution.

  • Isolation: The product, 3-(chlorosulfonyl)benzoic acid, precipitates as a white solid. Filter immediately.

  • Storage: Dry under vacuum. Use immediately for sulfonamide coupling or store under inert gas (hydrolysis sensitive).

Protocol C: Sandmeyer-Type Sulfonation (Ortho/Para-Selective)

Objective: Synthesis of 4-(chlorosulfonyl)benzoic acid from 4-aminobenzoic acid (PABA). Mechanism: Diazotization followed by radical-nucleophilic substitution using


 and Copper catalyst.

Materials:

  • 4-Aminobenzoic Acid (1.0 eq)

  • 
     (1.1 eq)
    
  • HCl (conc.)[5][3][6]

  • Glacial Acetic Acid

  • 
     source: DABSO (DABCO-bis(sulfur dioxide)) OR 
    
    
    
    gas in Acetic Acid/CuCl2.

Procedure:

  • Diazotization:

    • Dissolve 4-aminobenzoic acid in concentrated HCl/Acetic acid at 0°C.

    • Add aqueous

      
       dropwise, maintaining temperature < 5°C. Stir for 30 mins.
      
  • Sulfonylation (The Meerwein Modification):

    • Prepare a saturated solution of

      
       in glacial acetic acid containing 
      
      
      
      (catalytic, 0.2 eq).
    • Green Alternative: Use DABSO (0.6 eq) and CuCl (0.1 eq) in acetonitrile.

  • Coupling: Slowly add the cold diazonium salt solution to the

    
    /Cu mixture.
    
  • Reaction: Allow to warm to room temperature. Nitrogen gas evolution indicates reaction progress.[6]

  • Workup: Pour into ice water. Extract the sulfonyl chloride with ethyl acetate or filter if solid precipitates.

Purification & Characterization

Handling sulfonated derivatives requires specific techniques due to their high polarity and water solubility.

Purification Strategy Table
ContaminantMethodProtocol Detail
Inorganic Salts (NaCl, Na2SO4) Recrystallization Dissolve crude in min. boiling water; add conc. HCl to induce precipitation of the free acid (Common Ion Effect).
Metal Ions (Cu, Fe) Ion Exchange Pass aqueous solution through cation exchange resin (e.g., Dowex 50W-X8) in

form.
Isomeric Impurities HPLC Reverse-phase C18 column. Mobile phase: Water/MeOH with 0.1% TFA (Keep pH low to suppress ionization).
Characterization Checkpoints
  • 
    -NMR:  Look for the downfield shift of aromatic protons ortho to the 
    
    
    
    group.
    • Meta-isomer: Singlet-like peak at ~8.4-8.6 ppm (H-2).

  • MS (ESI-): Sulfonic acids ionize strongly in negative mode (

    
    ).
    
  • Solubility Test: Product should be fully soluble in water/bicarbonate, unlike the starting sulfonyl chloride.

References

  • Process for the preparation of meta sulfobenzoic acid. US Patent 4,358,410. (1982). Link

  • Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof. US Patent 5,387,711. (1995). Link

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO. Org. Lett. 2024. Link

  • Application Notes and Protocols for the Sulfonation of Benzene Using Oleum. BenchChem. (2025). Link

  • Bioisosteres in Drug Design. J. Med. Chem. 2011, 54, 2529–2591. Link

Sources

reagents for activating the carboxylic acid of 4-Bromo-3-methanesulfonylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is on understanding carboxylic acid activation, particularly for substituted benzoic acids like 4-Bromo-3-methanesulfonylbenzoic acid. I'm prioritizing reagents and specific protocols from the literature and databases to build a solid foundation.

Analyzing Activation Strategies

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Validation & Comparative

Technical Guide: 1H NMR Structural Verification of 4-Bromo-3-methanesulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, 4-Bromo-3-methanesulfonylbenzoic acid serves as a critical scaffold, particularly for sulfonamide synthesis and cross-coupling reactions. The structural integrity of this intermediate is defined by two key moieties: the electron-withdrawing carboxylic acid and the bulky, strongly withdrawing methanesulfonyl group (


).

This guide provides a comparative analysis of the 1H NMR spectrum of the target compound against its synthetic precursor, 4-Bromo-3-(methylsulfanyl)benzoic acid . Distinguishing the sulfone (


) from the sulfide (

) is the primary analytical challenge during synthesis (oxidation). This document outlines the diagnostic signals required for unambiguous identification.

Experimental Protocol (Standardized)

To ensure reproducibility and minimize solvent-induced shifting, the following protocol is mandatory for generating the data discussed below.

Sample Preparation
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is the required solvent. Chloroform-d (

    
    ) is not recommended  due to the poor solubility of the carboxylic acid moiety and potential dimerization effects affecting chemical shifts.
    
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Acquisition Parameters
  • Frequency: 400 MHz or higher (essential to resolve aromatic coupling).

  • Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

  • Relaxation Delay (D1):

    
     5 seconds. (Crucial for accurate integration of the acidic proton and aromatic protons adjacent to the sulfone).
    
  • Scans: 16–32 scans.

Comparative Analysis: Sulfone vs. Sulfide Precursor

The synthesis of 4-Bromo-3-methanesulfonylbenzoic acid typically involves the oxidation of the corresponding methyl sulfide. The reaction progress is monitored by the chemical shift of the methyl group.

Diagnostic Shift Table

The following table contrasts the target product with its immediate precursor. Note the significant deshielding effect of the sulfone group.

FeatureTarget: Sulfone (

)
Precursor: Sulfide (

)

(Shift Difference)
Methyl Singlet

3.35 – 3.45 ppm

2.50 – 2.60 ppm
~0.85 ppm (Downfield)
H-2 (Aromatic)

8.35 – 8.45 ppm

7.80 – 7.90 ppm
~0.55 ppm (Deshielded)
Electronic Environment Strong Electron WithdrawingElectron Donating (Resonance)N/A
Mechanistic Insight

The oxidation of sulfur from S(II) to S(VI) removes electron density from the methyl group. The sulfone methyl singlet at ~3.4 ppm is the definitive "Go/No-Go" signal for reaction completion. If signals persist at 2.5 ppm, oxidation is incomplete.

Detailed Spectral Assignment (Target Compound)

The Aromatic Region (7.5 – 8.5 ppm)

The compound possesses a 1,3,4-substitution pattern (relative to the acid as C1). However, IUPAC numbering prioritizes the acid, placing Br at C4 and


 at C3.

Predicted Chemical Shifts & Multiplicities (in DMSO-d6):

  • H-2 (Ortho to COOH, Ortho to

    
    ): 
    
    • Shift:

      
       8.38 ppm (approx).
      
    • Multiplicity: Doublet (

      
       Hz).
      
    • Analysis: This proton is "sandwiched" between two strong electron-withdrawing groups (EWGs). It is the most deshielded aromatic proton. The small coupling constant is due to meta-coupling with H-6.

  • H-6 (Ortho to COOH, Meta to

    
    ): 
    
    • Shift:

      
       8.15 ppm (approx).
      
    • Multiplicity: Doublet of Doublets (

      
       Hz).
      
    • Analysis: Deshielded by the ortho-COOH. It shows a large ortho-coupling to H-5 and a small meta-coupling to H-2.

  • H-5 (Ortho to Br, Meta to COOH):

    • Shift:

      
       7.95 ppm (approx).
      
    • Multiplicity: Doublet (

      
       Hz).
      
    • Analysis: This proton is ortho to the Bromine. While Bromine is electronegative, it is less deshielding than the carbonyl or sulfone groups. It appears as the most upfield aromatic signal.

The Aliphatic & Exchangeable Region
  • Methyl Group (

    
    ): 
    
    • Shift:

      
       3.38 ppm.
      
    • Multiplicity: Singlet (Integral = 3H).

    • Note: In DMSO-d6, this signal often sits near the water peak (~3.33 ppm). Ensure the solvent is dry, or use

      
       exchange to identify the water peak if overlap occurs.
      
  • Carboxylic Acid (

    
    ): 
    
    • Shift:

      
       13.0 – 14.0 ppm.
      
    • Multiplicity: Broad Singlet (Integral = 1H).

    • Note: Highly dependent on concentration and water content.

Structural Verification Workflow

The following diagrams visualize the logic path for confirming the structure and understanding the substituent effects.

Logic Flow for Reaction Monitoring

G Start Crude Product Isolated Solvent Dissolve in DMSO-d6 Start->Solvent CheckMe Check Methyl Region (2.0 - 4.0 ppm) Solvent->CheckMe Decision Signal Position? CheckMe->Decision Sulfide Peak at ~2.55 ppm (Starting Material) Decision->Sulfide Only 2.5 ppm Sulfone Peak at ~3.40 ppm (Target Product) Decision->Sulfone Only 3.4 ppm Mixed Both Peaks Present (Incomplete Oxidation) Decision->Mixed Doublets Aromatic Analyze Aromatic Splitting (Confirm 1,2,4-Subst.) Sulfone->Aromatic Final Structure Verified Aromatic->Final

Figure 1: Decision tree for monitoring the oxidation of the sulfide precursor to the sulfone target.

Aromatic Coupling Connectivity

Coupling H2 H-2 (Most Deshielded) H6 H-6 (Intermediate) H2->H6 Meta Coupling J ~ 2 Hz H5 H-5 (Least Deshielded) H6->H5 Ortho Coupling J ~ 8 Hz

Figure 2: Connectivity map showing the coupling relationships. H-6 is the "bridge" showing both ortho and meta splitting.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on substituent additivity rules and coupling constants).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Verified database for chemical shift prediction).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

LC-MS fragmentation pattern of 4-Bromo-3-methanesulfonylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by using Google to hunt down information on the LC-MS fragmentation pattern of 4-Bromo-3-methanesulfonylbenzoic acid. I'm aiming to build a solid foundation of data; this includes the molecular weight, structure, and any relevant published works that can help inform my analysis. I will be looking to build the data into a foundation of knowledge.

Expanding Data Gathering

Now I'm diving deeper, expanding my Google search to include related structures like brominated benzoic acids and sulfonyl-containing compounds to inform fragmentation predictions. Simultaneously, I'm seeking established LC-MS methodologies for small, acidic molecules and pharmaceuticals to aid experimental design. I'm also exploring alternative analytical techniques for comparison.

Refining Structural Analysis

I'm now focusing on the compound's structure, formula, and exact mass to pinpoint the precursor ion for MS analysis. I am also investigating ionization behavior; the carboxylic acid group strongly suggests negative ion mode (ESI-) is best, due to easy deprotonation. My focus is now on fragmentation pathways, particularly the loss of CO2 (44 Da) common to benzoic acids.

Deepening Structural Analysis

I'm now zeroing in on predicting its fragmentation pattern, starting with the compound's structure, formula, and exact mass to select the appropriate precursor ion for MS analysis. The carboxylic acid group strongly suggests negative ion mode (ESI-) due to easy deprotonation. I am also researching the fragmentation pathways of this molecule; the loss of CO2 (44 Da) from benzoic acids seems very likely. I'm investigating common sulfonyl group (SO2CH3) fragmentations too, to cover all bases.

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Predicting Fragmentation Patterns

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Formulating Comprehensive Searches

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Formulating Analytical Strategy

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Formulating Initial Approach

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A Comparative Guide to the Reactivity of 4-Bromo-3-methanesulfonylbenzoic acid and 4-bromo-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides a detailed comparison of the reactivity of two structurally similar but electronically distinct aromatic compounds: 4-Bromo-3-methanesulfonylbenzoic acid and 4-bromo-3-nitrobenzoic acid. Our analysis focuses on their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex molecules.

The key to understanding the reactivity of these molecules lies in the electron-withdrawing capabilities of the methanesulfonyl (-SO2CH3) and nitro (-NO2) groups positioned meta to the carboxylic acid and ortho to the bromine atom. These groups play a pivotal role in activating the aryl halide towards nucleophilic attack.

The Decisive Factor: Electron-Withdrawing Strength

The rate of nucleophilic aromatic substitution is fundamentally governed by the stability of the Meisenheimer complex, a negatively charged intermediate formed during the reaction. Stronger electron-withdrawing groups stabilize this intermediate by delocalizing the negative charge, thereby accelerating the reaction.

The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its ability to delocalize electrons through both inductive and resonance effects is well-documented. The methanesulfonyl group, while also a strong electron-withdrawing group, primarily exerts its influence through the inductive effect. To quantify and compare their electronic effects, we can look at their Hammett constants (σ). The σp value for the nitro group is approximately +0.78, while for the methanesulfonyl group, it is around +0.72. These values indicate that the nitro group is a slightly stronger electron-withdrawing group than the methanesulfonyl group. This subtle difference in electronic properties is expected to translate into a noticeable difference in chemical reactivity.

Comparative Experimental Design: Nucleophilic Aromatic Substitution

To empirically compare the reactivity of these two compounds, we propose a standardized nucleophilic aromatic substitution reaction. A common and effective method is the displacement of the bromide with an amine, such as ammonia or a primary amine, under controlled conditions. This reaction is highly relevant in pharmaceutical synthesis for the introduction of nitrogen-containing functional groups.

Experimental Workflow

The following diagram outlines the general workflow for a comparative kinetic study.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Dissolve equimolar amounts of 4-bromo-3-substituted-benzoic acid in a suitable solvent (e.g., DMSO). P2 Add a standardized solution of the nucleophile (e.g., aqueous ammonia). P1->P2 R1 Maintain the reaction at a constant temperature (e.g., 100 °C) with vigorous stirring. P2->R1 R2 Monitor reaction progress at set time intervals via HPLC or LC-MS. R1->R2 A1 Quench aliquots and analyze for the disappearance of starting material and formation of product. R2->A1 A2 Calculate the rate constant (k) for each reaction. A1->A2

Figure 1: A generalized workflow for the comparative kinetic analysis of SNAr reactions.

Detailed Protocol

Materials:

  • 4-Bromo-3-methanesulfonylbenzoic acid

  • 4-bromo-3-nitrobenzoic acid

  • Dimethyl sulfoxide (DMSO)

  • Aqueous ammonia (28-30%)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Reaction Setup: In separate, sealed reaction vessels, dissolve 1.0 mmol of either 4-bromo-3-methanesulfonylbenzoic acid or 4-bromo-3-nitrobenzoic acid in 10 mL of DMSO.

  • Nucleophile Addition: To each vessel, add 5.0 mmol of aqueous ammonia. The excess nucleophile ensures pseudo-first-order kinetics.

  • Reaction Conditions: Place the vessels in a preheated oil bath at 100 °C and stir the contents vigorously.

  • Monitoring: At regular intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), carefully withdraw a 100 µL aliquot from each reaction mixture.

  • Quenching and Analysis: Immediately quench each aliquot in a vial containing 900 µL of a 1:1 acetonitrile/water mixture with 0.1% formic acid. Analyze the quenched samples by HPLC to determine the ratio of starting material to product.

  • Data Analysis: Plot the natural logarithm of the concentration of the starting material versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k).

Expected Results and Discussion

Based on the relative electron-withdrawing strengths of the nitro and methanesulfonyl groups, we anticipate that 4-bromo-3-nitrobenzoic acid will exhibit a faster reaction rate than 4-bromo-3-methanesulfonylbenzoic acid.

CompoundExpected Relative Rate Constant (k)Expected Half-life (t1/2)
4-bromo-3-nitrobenzoic acidHigherShorter
4-Bromo-3-methanesulfonylbenzoic acidLowerLonger

This difference in reactivity can be attributed to the greater stabilization of the Meisenheimer intermediate by the nitro group.

Reaction Mechanism and Intermediate Stabilization

The mechanism of this SNAr reaction proceeds through a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The electron-withdrawing group at the ortho position is crucial for stabilizing this intermediate by delocalizing the negative charge. The subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the final product.

G Aryl Halide Ar-Br Meisenheimer Complex [Ar(Br)Nu]⁻ (Rate-determining step) Aryl Halide->Meisenheimer Complex + Nu⁻ Nucleophile Nu⁻ Product Ar-Nu Meisenheimer Complex->Product - Br⁻

Figure 2: A simplified representation of the addition-elimination mechanism in SNAr reactions.

The superior resonance delocalization provided by the nitro group, as compared to the primarily inductive effect of the methanesulfonyl group, leads to a more stable Meisenheimer complex and, consequently, a lower activation energy for the rate-determining step.

Conclusion and Practical Implications

Both 4-bromo-3-methanesulfonylbenzoic acid and 4-bromo-3-nitrobenzoic acid are valuable reagents for the synthesis of complex aromatic compounds. However, the choice between them can have significant implications for reaction efficiency and process optimization. Our analysis, grounded in the principles of physical organic chemistry, suggests that 4-bromo-3-nitrobenzoic acid will generally be the more reactive substrate in nucleophilic aromatic substitution reactions.

For syntheses requiring milder conditions or shorter reaction times, 4-bromo-3-nitrobenzoic acid may be the preferred starting material. Conversely, the slightly lower reactivity of 4-bromo-3-methanesulfonylbenzoic acid could be advantageous in situations where greater selectivity or control over the reaction is desired. The subsequent reduction of a nitro group to an amine is a common synthetic step, and the choice of starting material should also consider the compatibility of the respective functional groups with other reagents in a multi-step synthesis.

Ultimately, the selection of the appropriate reagent will depend on the specific goals of the synthesis, including desired yield, purity, and process scalability. The experimental protocol outlined in this guide provides a robust framework for making an informed, data-driven decision.

References

  • Hammett Equation . Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution . Wikipedia. Available at: [Link]

  • Meisenheimer complex . Wikipedia. Available at: [Link]

Comparative Guide: IR Spectroscopy of Methanesulfonyl vs. Carboxylic Acid Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, distinguishing between functional groups that govern solubility and bioavailability is critical. Two such groups—Methanesulfonyl (Mesyl,


)  and Carboxylic Acid (

)
—are ubiquitous. The mesyl group is frequently employed to form mesylate salts to enhance the solubility of basic drugs, while carboxylic acids often constitute the pharmacophore itself.

This guide provides a rigorous spectroscopic comparison of these two moieties. While both contain oxygen-rich, polar bonds absorbing in the "fingerprint" and mid-IR regions, their vibrational signatures are distinct. This document outlines the theoretical basis, diagnostic peak assignments, and validated experimental protocols for unambiguous identification.

Theoretical Basis & Vibrational Modes

The Methanesulfonyl Group (Mesyl)

The mesyl group is characterized by the sulfonyl (


) moiety attached to a methyl group. The sulfur atom is in a high oxidation state, creating stiff 

bonds.
  • Key Feature: The

    
     group exhibits two  intense stretching bands due to mechanical coupling: Asymmetric and Symmetric stretching.
    
  • Dipole Moment: The

    
     bond is highly polar, resulting in very strong infrared absorption intensities, often dominating the spectrum in the 1400–1100 cm⁻¹ region.
    
The Carboxylic Acid Group

The carboxylic acid group exists in a dynamic equilibrium between monomeric and dimeric forms, heavily influenced by the sample state (solid vs. solution).

  • Key Feature (Dimerization): In solid-state (KBr, ATR) and concentrated solutions, carboxylic acids form stable, centrosymmetric dimers via strong hydrogen bonding. This dramatically broadens the

    
     stretch and lowers the 
    
    
    
    frequency.
  • Dipole Moment: The

    
     bond is strong and sharp, while the 
    
    
    
    bond provides a unique "broad" signature due to the distribution of hydrogen bond strengths.

Spectral Fingerprint Comparison

The following table summarizes the diagnostic peaks. Note the distinct lack of overlap in the high-wavenumber region (


 cm⁻¹) and the specific patterns in the fingerprint region.
Table 1: Diagnostic IR Peak Assignments
Vibrational ModeMethanesulfonyl (Mesyl)Carboxylic Acid (Dimer)Intensity & Shape
High Frequency

Stretch
Absent 2500 – 3300 cm⁻¹ Very Broad, Medium intensity. Often overlaps

region.

Stretch
~3020, 2930 cm⁻¹ (Weak)~2900 cm⁻¹ (Obscured)Weak, often buried under the acid

envelope.
Double Bond Region

Stretch
Absent 1700 – 1725 cm⁻¹ Strong, Sharp. (Monomers shift to ~1760 cm⁻¹).
Fingerprint Region

Asymmetric
1375 – 1330 cm⁻¹ AbsentStrong, Sharp.

Stretch
Absent1210 – 1320 cm⁻¹Strong, often coupled with

bend.

Symmetric
1195 – 1165 cm⁻¹ AbsentStrong, Sharp.

Bend (Out-of-plane)
Absent~920 cm⁻¹Medium, Broad (The "Acid Wagg").

Stretch
700 – 600 cm⁻¹AbsentWeak to Medium.
Detailed Comparative Analysis
Region I: 3500 – 2500 cm⁻¹ (The Hydrogen Bond Zone)
  • Carboxylic Acid: This is the most diagnostic region for acids. The

    
     stretch appears as a massive, broad envelope centered around 3000 cm⁻¹. It is often described as having a "hairy" bottom due to sub-bands from overtone combinations (Fermi resonance).
    
  • Mesyl: This region is essentially transparent, save for weak methyl

    
     stretches.
    
  • Differentiation: If the baseline is flat from 3500–2500 cm⁻¹, a carboxylic acid is absent.

Region II: 1750 – 1680 cm⁻¹ (The Carbonyl Zone)
  • Carboxylic Acid: Displays the iconic

    
     stretch. In solid samples (drug substances), this appears at 1710 ± 10 cm⁻¹ due to dimerization.
    
  • Mesyl: Completely transparent.

  • Differentiation: Presence of a strong band here confirms the carbonyl; absence suggests the mesyl (or other) group.

Region III: 1400 – 1100 cm⁻¹ (The Sulfonyl vs. C-O Zone)
  • Mesyl: Look for the "Sulfonyl Doublet" . You will see two distinct, sharp, and intense bands separated by ~150–200 cm⁻¹ (Asym ~1350, Sym ~1175).

  • Carboxylic Acid: Shows a

    
     stretch in the 1320–1210 cm⁻¹ range.
    
  • Differentiation: The mesyl bands are sharper and usually more intense than the acid

    
     stretch. The specific spacing of the sulfonyl doublet is a reliable confirmation.
    

Experimental Protocol: Validated Identification Workflow

To ensure reproducibility and minimize artifacts (e.g., moisture interference), follow this protocol.

Sample Preparation

Method A: Attenuated Total Reflectance (ATR) (Recommended for solid drugs)

  • Why: Requires minimal prep, preserves the solid-state form (polymorph/salt), and avoids moisture uptake from KBr.

  • Crystal: Diamond or ZnSe.

  • Pressure: High pressure clamp required to ensure contact, as mesylates can be hard crystalline solids.

Method B: KBr Pellet (Traditional)

  • Why: Higher resolution, but risky for acids due to moisture.

  • Protocol:

    • Dry KBr powder at 110°C overnight to remove water (water absorbs at 3400 cm⁻¹, mimicking acids).

    • Mix sample:KBr at 1:100 ratio.

    • Press at 8-10 tons for 2 minutes.

    • Verification: Run a blank KBr pellet first to ensure the 3400 cm⁻¹ region is clear.

Data Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: Minimum 32 scans (to improve Signal-to-Noise ratio).

  • Range: 4000 – 400 cm⁻¹.

  • ATR Correction: If using ATR, apply "ATR Correction" in your software. ATR intensities are skewed (stronger at lower wavenumbers). This is critical because the

    
     peaks (low wavenumber) will appear artificially stronger than the 
    
    
    
    peaks (high wavenumber) without correction.

Decision Logic & Visualization

The following diagram illustrates the logical workflow for distinguishing these groups in an unknown sample.

IR_Identification_Workflow Start Unknown Sample Spectrum Check_OH Check 3500-2500 cm⁻¹ Is there a broad, strong envelope? Start->Check_OH Acid_Present Possible Carboxylic Acid Check_OH->Acid_Present Yes No_OH No Broad OH Check_OH->No_OH No Check_CO Check 1700-1725 cm⁻¹ Is there a strong sharp peak (C=O)? Acid_Present->Check_CO Confirm_Acid CONFIRMED: Carboxylic Acid (Dimer Form) Check_CO->Confirm_Acid Yes Ambiguous Analyze Fingerprint Region for C-O stretch (1320-1210 cm⁻¹) Check_CO->Ambiguous No Check_Sulfonyl Check 1375-1330 cm⁻¹ AND 1195-1165 cm⁻¹ Are there two strong, sharp bands? No_OH->Check_Sulfonyl Confirm_Mesyl CONFIRMED: Mesyl Group (Sulfonyl Doublet) Check_Sulfonyl->Confirm_Mesyl Yes Check_Sulfonyl->Ambiguous No

Figure 1: Step-by-step logical workflow for differentiating Methanesulfonyl and Carboxylic Acid moieties based on primary diagnostic IR bands.

Case Study: Monitoring Mesylate Salt Formation

Scenario: A researcher is converting a drug with a secondary amine (Free Base) into a Mesylate Salt using Methanesulfonic Acid (MSA).

Objective: Confirm salt formation using IR.

Experimental Observation:

  • Starting Material (Free Base): Spectrum shows

    
     stretch (~3300 cm⁻¹) but lacks strong bands in the 1300–1100 cm⁻¹ region.
    
  • Reagent (MSA): Liquid spectrum shows broad

    
     (acidic) and strong 
    
    
    
    bands.
  • Product (Mesylate Salt):

    • Disappearance: The broad acidic

      
       band of MSA disappears (proton transfer to the amine).
      
    • Appearance: The characteristic Sulfonyl Doublet (1350/1175 cm⁻¹) appears in the solid product spectrum.

    • Shift: The

      
       stretch of the free base shifts and broadens significantly (~3000–2800 cm⁻¹) due to the formation of the ammonium cation (
      
      
      
      ).

Conclusion: The presence of the sulfonyl doublet without the carboxylic/sulfonic acid


 envelope confirms the successful formation of the mesylate salt.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Methanesulfonyl Chloride and Acetic Acid. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for organic structural assignment).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Retrieved from [Link]

Safety Operating Guide

Personal protective equipment for handling 4-Bromo-3-methanesulfonylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Class: Halogenated/Sulfonylated Benzoic Acid Primary Hazard Profile: Corrosive/Irritant (Acidic), Respiratory Irritant.

Handling 4-Bromo-3-methanesulfonylbenzoic acid requires a nuanced approach. While often classified generically as an "irritant," the presence of the methanesulfonyl group (a strong electron-withdrawing group) significantly increases the acidity of the benzoic acid moiety compared to unsubstituted benzoic acid. This increases the risk of immediate chemical burns to mucous membranes upon contact. Furthermore, as a solid intermediate, the primary vector of exposure is dust inhalation during weighing and transfer.

This guide moves beyond generic "lab safety" to provide a targeted containment strategy for this specific chemical architecture.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the permeation resistance of materials against acidic organic solids and the particulate exclusion necessary for fine powders.

The "Why" Behind the Gear (Causality & Selection)
Body ZoneRecommended PPETechnical Rationale (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety Glasses are insufficient. The acidity of this compound can cause rapid corneal opacity. Goggles provide a seal against airborne dust and accidental splashes during solubilization.
Dermal (Hand) Double Nitrile Gloves (min 5 mil outer)Latex is permeable to many organic acids. Nitrile offers superior resistance to degradation by the acidic functionality. Double gloving creates a visual breach indicator and prevents permeation through micro-defects.
Respiratory N95/P95 Respirator (if outside hood)If weighing must occur outside a fume hood (not recommended), an N95 is the minimum to prevent inhalation of the solid particulate, which will hydrolyze to acid on moist lung tissue.
Body Lab Coat (Cotton/Poly) + Tyvek Sleeves Standard lab coats are porous. Disposable Tyvek sleeves cover the "wrist gap" between the glove and coat cuff—the most common site of exposure during reaching motions.
PPE Layering Logic Diagram

This decision tree illustrates the hierarchy of protection required before handling the container.

PPE_Logic cluster_Eyes Ocular Defense cluster_Skin Dermal Defense Start Start: Handling Assessment Hazard Hazard: Fine Acidic Dust Start->Hazard Goggles Sealed Goggles (Prevents dust entry) Hazard->Goggles Required Gloves Double Nitrile (Acid Resistance) Hazard->Gloves Required Validation Self-Check: No exposed skin? Goggles->Validation Sleeves Tyvek Sleeves (Wrist Gap Protection) Gloves->Sleeves Recommended Sleeves->Validation

Figure 1: PPE Layering Logic. Note the emphasis on sealing the "Wrist Gap" with Tyvek sleeves.

Operational Workflow: Weighing & Solubilization

The moment of highest risk is not the reaction itself, but the transfer of solid to solution . The static charge of the crystalline powder can cause "scattering," leading to surface contamination.

Step-by-Step Protocol
Phase 1: Preparation (The "Clean Zone")
  • Engineering Control: Activate the Chemical Fume Hood. Verify face velocity is between 80–120 fpm.

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance if available. Substituted benzoic acids often carry high static charges.

  • Staging: Pre-weigh the solvent (e.g., DMSO, Methanol) in the receiving vessel before adding the solid. This reduces the time the solid is exposed to air.

Phase 2: The Transfer (The "Active Zone")
  • Don PPE: Put on double nitrile gloves and goggles.

  • Open Container: Open the 4-Bromo-3-methanesulfonylbenzoic acid container inside the hood.

  • Transfer: Use a disposable anti-static spatula. Do not pour.

    • Technique: Tap the spatula gently against the receiving vessel wall to dislodge powder.

  • Immediate Solubilization: Once the solid is in the vessel, immediately add the solvent or cap the vessel.

    • Why? Solubilizing the compound eliminates the inhalation hazard (dust) and transitions the risk to a liquid handling protocol (splash).

Phase 3: Decontamination
  • Wipe Down: Use a methanol-dampened Kimwipe to clean the balance area and the exterior of the reagent bottle.

  • Glove Check: Inspect outer gloves for white residue. If found, strip outer gloves immediately and replace.

Operational Flow Diagram

Workflow cluster_waste Waste Stream Prep 1. Prep Hood (Check Velocity) Weigh 2. Weighing (Inside Hood Only) Prep->Weigh Don PPE Solubilize 3. Solubilize (Eliminate Dust) Weigh->Solubilize Transfer Solid Cleanup 4. Decon (Solvent Wipe) Solubilize->Cleanup Seal Vessel SolidWaste Solid Waste (Contaminated Wipes) Cleanup->SolidWaste

Figure 2: Operational workflow emphasizing the transition from solid (high inhalation risk) to solution.

Emergency Response & Disposal

Spill Management (Solid)

If the powder spills outside the hood:

  • Evacuate the immediate area to let dust settle (2 minutes).

  • Don N95/P100 respirator and goggles.

  • Cover the spill with a damp paper towel (water or methanol) to prevent dust generation.

  • Scoop material into a waste container. Do not dry sweep.

Disposal Protocol

As a halogenated organic acid, this compound requires segregation to prevent incompatible reactions (e.g., with strong oxidizers or bases which could generate heat).

Waste StreamClassificationTreatment/Storage
Primary Waste Acidic Organic Collect in a dedicated container labeled "Halogenated Organic Acid." Do not mix with cyanides or sulfides.
Contaminated Solids Hazardous Debris Gloves, spatulas, and weigh boats must be bagged and tagged as hazardous solid waste.
Aqueous Wash Acidic Aqueous If glassware is washed, the first rinse (methanol/water) should go to organic waste, not down the drain.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Benzoic Acid Derivatives (General Hazard Class). National Library of Medicine. [Link]

  • American Chemical Society (ACS). (n.d.). Hazard Assessment in Research Laboratories. ACS Center for Lab Safety. [Link]

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